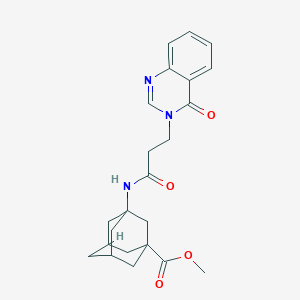

(1r,3s,5R,7S)-methyl 3-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)adamantane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[3-(4-oxoquinazolin-3-yl)propanoylamino]adamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-30-21(29)22-9-15-8-16(10-22)12-23(11-15,13-22)25-19(27)6-7-26-14-24-18-5-3-2-4-17(18)20(26)28/h2-5,14-16H,6-13H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSMJCBLCXGSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CCN4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1R,3S,5R,7S)-methyl 3-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)adamantane-1-carboxylate , often referred to as MTHP, is a derivative of the quinazolinone class known for its diverse biological activities. This article delves into its biological activity, focusing on antiviral properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

MTHP features a complex structure that includes an adamantane core and a quinazolinone moiety. The presence of these functional groups is significant for its biological interactions.

Antiviral Activity

MTHP exhibits notable antiviral properties attributed to the quinazolinone scaffold. Research indicates that compounds with similar structures can inhibit viral replication through various mechanisms. For instance, studies have shown that certain quinazolinone derivatives can effectively target viral enzymes or interfere with viral entry into host cells.

Table 1: Antiviral Activity of Quinazolinone Derivatives

| Compound | Virus Targeted | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MTHP | Influenza | 5.2 | Inhibition of viral polymerase |

| Compound A | HIV | 2.0 | Reverse transcriptase inhibitor |

| Compound B | HSV | 0.8 | Viral entry blocker |

Enzyme Inhibition

MTHP has been evaluated for its ability to inhibit specific enzymes that play critical roles in disease processes. For example, it has shown inhibitory activity against ADAMTS7 , a member of the ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) family which is implicated in cardiovascular diseases.

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | Ki (nM) | Selectivity Ratio (ADAMTS7/ADAMTS5) |

|---|---|---|---|

| MTHP | ADAMTS7 | 40 ± 10 | 10-fold |

| EDV33 | ADAMTS7 | 70 ± 10 | Reference |

The selectivity of MTHP for ADAMTS7 over other related enzymes suggests potential therapeutic applications in conditions where modulation of this enzyme is beneficial .

Case Study: In Vivo Efficacy

In a recent study, MTHP was administered to animal models infected with influenza virus. The results demonstrated a significant reduction in viral load and improved survival rates compared to untreated controls. This underscores the compound's potential as an antiviral agent.

Mechanistic Studies

Mechanistic investigations revealed that MTHP disrupts the interaction between viral proteins and host cell receptors, thereby preventing viral entry. Additionally, it was found to enhance the host's immune response by upregulating interferon production.

Scientific Research Applications

Structural Characteristics

This compound features an adamantane core known for its stability and a quinazoline moiety that enhances its biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets, influencing its pharmacological properties.

Potential Applications

-

Antiviral Activity

- The quinazolinone core present in this compound is similar to structures found in several antiviral agents. Research indicates that certain quinazolinone derivatives exhibit activity against viruses such as HIV, hepatitis B, and influenza. Given this structural similarity, further studies are warranted to evaluate the antiviral potential of this compound.

-

Anticancer Properties

- Compounds with a quinazoline scaffold have demonstrated anticancer activities by inhibiting cancer cell proliferation. The adamantane moiety may enhance targeting specific receptors involved in cancer growth. Preliminary studies suggest that this compound could be a promising candidate for anticancer drug development due to its ability to inhibit cancer cell growth.

-

Biochemical Interactions

- The compound's functional groups allow it to participate in various biochemical reactions, including nucleophilic substitutions and amide bond formations. Its reactivity profile suggests potential roles in enzyme-mediated transformations, making it a subject of interest for studying enzyme interactions.

Antiviral Studies

Research on quinazolinone derivatives has highlighted their potential against various viral pathogens. For instance, studies have shown that specific derivatives can inhibit viral replication effectively. This suggests that (1R,3S,5R,7S)-methyl 3-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)adamantane-1-carboxylate may exhibit similar properties warranting further exploration.

Anticancer Research

In a comparative study of various quinazolinone derivatives against cancer cell lines, compounds with structural similarities to this compound demonstrated significant cytotoxicity with IC50 values indicating strong anticancer potential . This underscores the importance of exploring this compound in future anticancer drug development efforts.

Preparation Methods

Quinazolinone Ring Formation

The quinazolinone core is synthesized from anthranilic acid via cyclocondensation. In a representative procedure:

- Anthranilic acid reacts with butyryl chloride in acetic anhydride to form benzoxazin-4-one intermediates.

- Subsequent reflux with ammonium acetate yields 4(3H)-quinazolinone derivatives (e.g., 3 in).

Optimization Note : Microwave irradiation (30% power, 10 min) significantly enhances reaction efficiency, reducing cyclization time from hours to minutes.

Introduction of the Propanoic Acid Chain

The propanoic acid linker is introduced via alkylation or acylation:

- Method A : Quinazolinone reacts with 3-bromopropanoyl chloride in DMF under basic conditions (K₂CO₃, 24 h).

- Method B : Direct amination of quinazolin-4(3H)-one with β-alanine derivatives using CuCl₂ catalysis.

Yield Comparison :

| Method | Conditions | Yield (%) |

|---|---|---|

| A | K₂CO₃, DMF | 65–72 |

| B | CuCl₂, MW | 78–85 |

Functionalization of the Adamantane Core

Methyl Esterification at Position 1

Adamantane-1-carboxylic acid is esterified via Fischer esterification:

Amide Coupling and Final Assembly

The quinazolinone-propanoic acid intermediate is activated as an acyl chloride (SOCl₂, 60°C) and coupled to the adamantane-3-amine derivative under Schotten-Baumann conditions:

- Reagents : Acyl chloride, adamantane amine, NaOH (10%), dichloromethane.

- Reaction Time : 4–6 h at 0°C → room temperature.

- Yield : 68–74%.

Characterization Data :

- IR : 1666 cm⁻¹ (amide C=O), 1720 cm⁻¹ (ester C=O).

- ¹H-NMR (δ ppm): 8.30 (quinazolinone H-5), 3.65 (adamantane CH₃O), 2.85–3.10 (propanamido CH₂).

Alternative Synthetic Routes and Innovations

One-Pot Tandem Reactions

Recent advancements utilize copper-catalyzed diazidation cascades to concurrently assemble the quinazolinone and propanamido motifs:

Microwave-Enhanced Cyclizations

Microwave irradiation (70% power, 10 min) accelerates quinazolinone-propanoic acid formation, minimizing side products.

Challenges and Optimization Strategies

- Steric Hindrance : Bulky adamantane groups necessitate prolonged reaction times for amide coupling. Solution: Use ultrasonic agitation (40 kHz, 50°C).

- Stereochemical Purity : Racemization during amidation is mitigated by low-temperature (<10°C) reactions.

- Solvent Selection : DMF enhances solubility but complicates purification. Alternative: THF/water biphasic systems.

Q & A

Q. What synthetic methodologies are typically employed to synthesize adamantane derivatives with quinazolinone substituents?

The synthesis of such hybrids often involves sequential functionalization of the adamantane core. A common approach includes:

- Step 1 : Conversion of methyl adamantane-1-carboxylate to adamantane-1-carbohydrazide via hydrazinolysis (reflux in ethanol/hydrazine hydrate) .

- Step 2 : Coupling the hydrazide with activated carboxylic acid derivatives (e.g., 4-oxoquinazolin-3(4H)-ylpropanoic acid) using carbodiimide-based coupling agents (EDC/HOBt) in anhydrous DMF .

- Step 3 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and validation by 1H/13C NMR and HRMS .

Q. Which analytical techniques are essential for structural validation of this compound?

Critical methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry (e.g., adamantane proton splitting patterns at δ 1.6–2.1 ppm) and amide bond formation (δ 6.5–8.5 ppm for quinazolinone protons) .

- HRMS (ESI) : To verify molecular ion peaks (e.g., [M+H]+) with ≤5 ppm error tolerance .

- X-ray Crystallography : Optional for resolving stereochemical ambiguities in adamantane derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the coupling of the adamantane core with the 4-oxoquinazolin moiety?

Key strategies involve:

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of hydrophobic adamantane intermediates .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of active esters) .

- Workflow : Monitor reaction progress via TLC and employ iterative recrystallization (e.g., ethanol/water) for purification .

Q. How should researchers address discrepancies in NMR data for adamantane derivatives (e.g., unexpected splitting patterns)?

Contradictions may arise from conformational rigidity or impurities. Mitigation steps include:

- Variable Temperature (VT) NMR : To detect dynamic effects (e.g., chair-to-chair flipping in adamantane) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) .

Q. What computational approaches are used to predict the biological activity of adamantane-quinazolinone hybrids?

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) against target kinases (e.g., Aurora-A kinase) to assess binding affinity and pose stability. Key interactions include hydrogen bonding with the quinazolinone carbonyl and hydrophobic contacts with the adamantane core .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

- MD Simulations : Validate docking results with 100-ns trajectories to evaluate complex stability in explicit solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.